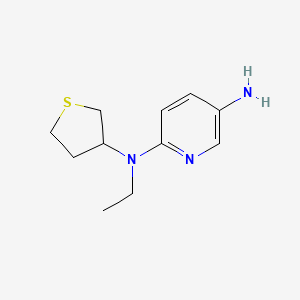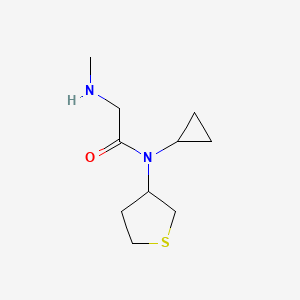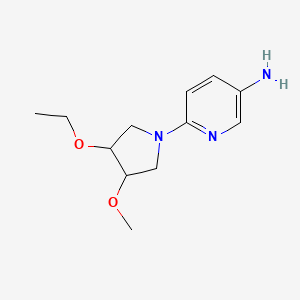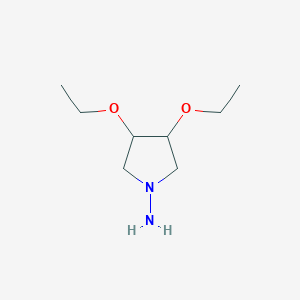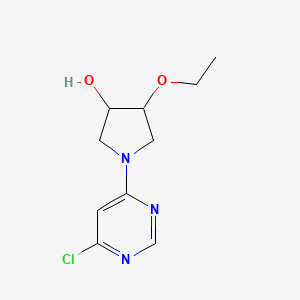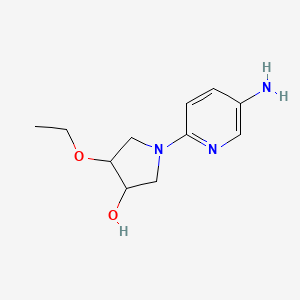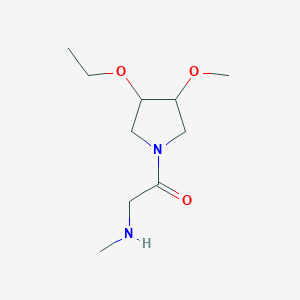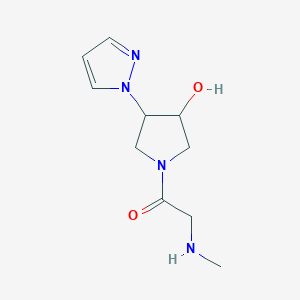
2-(4-(aminomethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)ethan-1-ol
Descripción general
Descripción
2-(4-(Aminomethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)ethan-1-ol, or 2-AMPP, is a small molecule that has been used extensively in scientific research. It is a derivative of the pyrazole class of molecules which are known to have various biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. 2-AMPP is a highly versatile molecule, with a variety of applications in research, including in the study of protein-protein interactions, enzyme inhibition, and signal transduction pathways.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of related pyrrole and pyrazole derivatives in the synthesis of complex heterocyclic compounds. For instance, studies have shown the switchable synthesis of pyrroles and pyrazines via Rh(II)-catalyzed reactions, indicating the versatility of these compounds in organic synthesis. This process leverages 1,2,3-triazoles and isoxazoles under varied conditions to yield pyrroles and pyrazines, showcasing the reactive adaptability of pyrrole derivatives in synthesizing biologically relevant structures (Rostovskii et al., 2017).
Functional Modification and Polymer Synthesis
The ability to modify polymers through reactions involving pyrrole and pyrazole derivatives has been extensively studied. For example, polyvinyl alcohol/acrylic acid hydrogels have been functionally modified through condensation reactions with various amine compounds, including pyrazole derivatives. This modification enhances the hydrogels' swelling properties and thermal stability, indicating potential medical applications due to their increased biological activity (Aly & El-Mohdy, 2015).
Antimicrobial and Antifungal Applications
Derivatives of pyrrole and pyrazole have been synthesized and evaluated for their antimicrobial and antifungal activities. Notably, pyrazole derivatives have been found to exhibit significant biological activities, including antitumor, antifungal, and antibacterial effects. This suggests the potential of these compounds in the development of new pharmaceuticals with broad-spectrum biological activities (Titi et al., 2020).
Catalytic Applications
The compound's framework is conducive to catalytic applications, as seen in the development of sustainable catalytic processes for pyrrole synthesis. These processes involve the deoxygenation and linkage of secondary alcohols and amino alcohols, showcasing the compound's role in facilitating eco-friendly chemical transformations (Michlik & Kempe, 2013).
Propiedades
IUPAC Name |
2-[4-(aminomethyl)-5-pyrrol-1-ylpyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-7-9-8-12-14(5-6-15)10(9)13-3-1-2-4-13/h1-4,8,15H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLUJEUNVGGBOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2CCO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(aminomethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-amine](/img/structure/B1491945.png)
